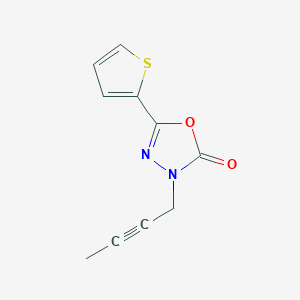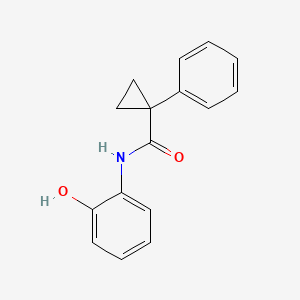![molecular formula C23H25N3O B7565416 N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide, also known as CPP-Acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been found to enhance the long-term potentiation (LTP) of synapses, which is essential for learning and memory. In cancer research, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been used as a lead compound for the development of novel drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee enhances the activity of the NMDA receptor, leading to an increase in LTP and improved cognitive function.
Biochemical and Physiological Effects
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been shown to have various biochemical and physiological effects. In addition to its effects on the NMDA receptor, N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the survival and growth of neurons. N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee has also been shown to reduce inflammation and oxidative stress in the brain, which are associated with various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory. However, one of the limitations of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is its poor solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee. One area of interest is the development of novel drugs based on N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee for the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee on the NMDA receptor and other targets. Finally, there is a need for further studies to determine the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee in animal models and humans.
Métodos De Síntesis
The synthesis of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee involves the reaction of 4-pyrazol-1-ylbenzylamine with cyclopentylbenzylbromide and subsequent acetylation with acetic anhydride. The yield of N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamidee is around 60%, and the compound can be purified using column chromatography.
Propiedades
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-22(17-18-11-13-21(14-12-18)26-16-6-15-24-26)25-23(20-9-4-5-10-20)19-7-2-1-3-8-19/h1-3,6-8,11-16,20,23H,4-5,9-10,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZKEYKXCXQTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)

![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)


![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)